(2,5-dinitro-9H-fluoren-9-ylidene)propanedinitrile
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Overview
Description
2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with nitro groups and a propanedinitrile moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Reaction: A Lewis acid-promoted Friedel-Crafts reaction is used to introduce the fluorenylidene moiety onto a suitable substrate.
Formation of Propanedinitrile:
Chemical Reactions Analysis
2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE undergoes several types of chemical reactions:
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE has several scientific research applications:
Organic Semiconductors: The compound’s unique electronic properties make it a candidate for use in organic semiconductor materials.
Antimicrobial Agents: Derivatives of this compound have been studied for their antimicrobial properties, showing activity against certain strains of bacteria and fungi.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific opto-physical and electro-chemical characteristics.
Mechanism of Action
The mechanism of action of 2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE depends on its application. In antimicrobial studies, the compound likely exerts its effects by interacting with microbial cell membranes or intracellular targets, leading to cell death . In materials science, its electronic properties are influenced by the arrangement of its molecular orbitals and the presence of nitro groups, which affect its conductivity and other characteristics .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE include:
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: This compound shares a similar fluorenylidene core but differs in its substituents and overall structure.
Fluorenyl-hydrazonothiazole Derivatives: These compounds also feature a fluorenylidene moiety but are modified with thiazole rings, giving them different properties and applications.
The uniqueness of 2-(2,5-DINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE lies in its specific combination of nitro groups and propanedinitrile moiety, which confer distinct electronic and chemical properties.
Properties
CAS No. |
15538-88-2 |
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Molecular Formula |
C16H6N4O4 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
2-(2,5-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)15-12-2-1-3-14(20(23)24)16(12)11-5-4-10(19(21)22)6-13(11)15/h1-6H |
InChI Key |
YKQMEHWBXHAWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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